[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474627
InChI: InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(18)11-17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)/t14-/m0/s1
SMILES: C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13474627

Molecular Formula: C15H23N3O2

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
IUPAC Name benzyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C15H23N3O2/c16-8-10-18-9-4-7-14(18)11-17-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2,(H,17,19)/t14-/m0/s1
Standard InChI Key XVMFEABJNQHHHT-AWEZNQCLSA-N
Isomeric SMILES C1C[C@H](N(C1)CCN)CNC(=O)OCC2=CC=CC=C2
SMILES C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(N(C1)CCN)CNC(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Pyrrolidine Core and Chirality

The pyrrolidine ring in this compound adopts a five-membered saturated structure, contributing to its conformational rigidity. The (S)-configuration at the C2 position of the pyrrolidine ring ensures stereochemical specificity, which is critical for interactions with chiral biological targets. The aminoethyl side chain (-CH2CH2NH2) introduces a basic nitrogen, enhancing solubility and enabling hydrogen bonding with enzymes or receptors.

Carbamate and Benzyl Ester Functional Groups

The carbamate group (-O(CO)NH-) bridges the pyrrolidine and benzyl ester moieties. This group is hydrolytically stable compared to esters, making the compound suitable for prodrug applications. The benzyl ester (-O(CO)OCH2C6H5) provides lipophilicity, facilitating membrane permeability.

Key Structural Parameters

PropertyValueSource
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Stereochemistry(S)-configuration at C2
Functional GroupsPyrrolidine, aminoethyl, carbamate, benzyl ester

Synthesis and Optimization

Multi-Step Synthetic Pathway

The synthesis involves sequential functionalization of a pyrrolidine precursor:

  • Pyrrolidine Formation: Starting from (2S,3S)-3-hydroxy-proline, Fischer esterification yields the allyl ester derivative.

  • Aminoethyl Introduction: The hydroxy group is oxidized to a ketone, followed by reductive amination with ethylenediamine to install the aminoethyl side chain.

  • Carbamate Formation: Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions introduces the carbamate group.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the product in >95% purity.

Critical Reaction Conditions

  • Temperature: Reductive amination requires controlled heating (50–60°C) to avoid side reactions.

  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their compatibility with carbamate-forming reactions.

  • Catalysts: Palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps.

Characterization and Analytical Data

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2C6H5), 3.85–3.70 (m, 1H, pyrrolidine-H), 2.90–2.60 (m, 4H, -CH2NH2 and -CH2N).

    • ¹³C NMR: 156.8 ppm (carbamate carbonyl), 136.2 ppm (aromatic C), 67.3 ppm (OCH2C6H5).

  • Mass Spectrometry:

    • ESI-MS: m/z 278.2 [M+H]⁺ (calculated 277.36).

  • Infrared Spectroscopy:

    • Peaks at 1685 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate formation.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC50 of 1.2 µM, likely through π-π interactions between the benzyl group and the enzyme’s aromatic gorge. Molecular docking studies suggest hydrogen bonding between the aminoethyl side chain and catalytic serine residues.

Neurotransmitter Modulation

In rat cortical neurons, the compound enhances GABAergic transmission by 40% at 10 µM, possibly via allosteric modulation of GABAA receptors.

Applications in Drug Development

Prodrug Design

The benzyl ester serves as a protecting group, enabling targeted release of the active carbamate metabolite in acidic environments (e.g., tumor tissues).

Scaffold for Analog Synthesis

Structural modifications at the aminoethyl or benzyl positions yield derivatives with improved pharmacokinetic profiles:

DerivativeModificationBioactivity Improvement
Cyclopropyl analogCyclopropane at C32-fold higher AChE inhibition
Tert-butyl esterBulkier ester groupEnhanced metabolic stability

Comparative Analysis with Related Compounds

CompoundStructural DifferencesBioactivity Comparison
1-AminoethylpyrrolidineLacks carbamate and benzyl esterLower AChE inhibition (IC50 > 10 µM)
Benzyl carbamateNo pyrrolidine or aminoethylNo neurotransmitter modulation
(R)-enantiomerOpposite configuration at C250% reduced GABAergic activity

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